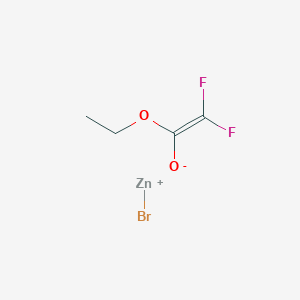

Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-related compounds often involves reactions under specific conditions. For example, the action of zinc on perfluoroalkylated bromo-esters leads to the formation of bromine reduction products through zinc organic intermediates. This process includes alcoholysis reactions and heating at elevated temperatures to produce symmetrical bis(vinyl perfluoroalkyl ester) ethoxide compounds (Yaich et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of zinc complexes derived from bromo compounds reveals diverse coordination geometries. For instance, zinc complexes synthesized under microwave irradiation demonstrated square pyramidal, octahedral, and tetrahedral coordination geometries based on single crystal X-ray diffraction analysis (Zhang & Liang, 2021).

Chemical Reactions and Properties

Zinc-related compounds engage in various chemical reactions, including cross-coupling reactions that are facilitated by palladium(0)/copper(I) cocatalysts, leading to the efficient synthesis of β-fluoro-α,β-unsaturated esters (Peng et al., 2000). These reactions highlight the versatility of zinc compounds in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of zinc complexes, such as fluorescence and photophysical properties, are crucial for their potential applications. For example, substituted zinc phthalocyanines have been characterized for their photodegradation, singlet oxygen, and fluorescence quantum yields, which are relevant for photodynamic therapy applications (GÜrol et al., 2007).

Chemical Properties Analysis

The chemical properties of zinc and its complexes include reactivity towards oxygen insertion, catalytic behavior in reactions like the Tishchenko reaction, and the ability to form ethoxy or ethylperoxy compounds upon exposure to dry air (Kulkarni et al., 2016). These properties underscore the chemical versatility and reactivity of zinc complexes.

Wissenschaftliche Forschungsanwendungen

Health and Medicine

- Zinc plays a crucial role in respiratory epithelium protection , acting as an antioxidant, organelle stabilizer, anti-apoptotic agent, and anti-inflammatory agent. This suggests potential therapeutic applications for conditions where the airway epithelium is compromised, such as asthma and other inflammatory diseases (Truong-Tran et al., 2001).

- In oxidative stress management, Zinc serves as a crucial cofactor for enzymes in the antioxidant defense system and has protective roles in conditions like type 2 diabetes, obesity, and cancer (Marreiro et al., 2017).

- Zinc's anticancer properties are under exploration, with studies indicating its potential in selectively destroying tumor cells and as a carrier in drug delivery applications (Rasmussen et al., 2010).

Materials Science

- Corrosion resistance research shows that zinc-magnesium coated steel exhibits significantly enhanced corrosion resistance compared to conventional zinc coatings, suggesting applications in automotive and other industries requiring durable metal coatings (Hosking et al., 2007).

- The study of zinc oxide nanoparticles reveals their multifunctional applications, ranging from paints and cosmetics to pharmaceuticals and electronics, highlighting their versatility and importance across various sectors (Kołodziejczak-Radzimska & Jesionowski, 2014).

Environmental and Other Applications

- Research into zinc-containing bioactive glasses emphasizes their potential in bone regeneration, dental, and orthopedic applications, attributing their utility to zinc's role in bone formation, mineralization, and maintenance (Balasubramanian et al., 2015).

- In the context of poultry nutrition , zinc is identified as vital for growth, reproduction, immunity, and overall health, indicating its importance in agricultural practices (El-Hack et al., 2017).

Eigenschaften

IUPAC Name |

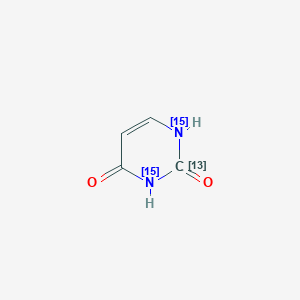

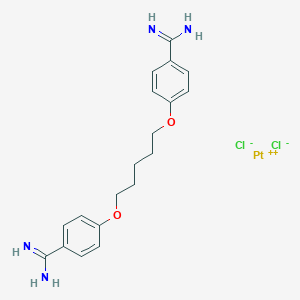

bromozinc(1+);ethyl 2,2-difluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2O2.BrH.Zn/c1-2-8-4(7)3(5)6;;/h2H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPAVGJMOIAAJJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[C-](F)F.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- | |

CAS RN |

109522-62-5 |

Source

|

| Record name | 2-Ethoxy-1,1-difluorooxoethylzinc bromide, 0.5M in tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)